N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
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Overview
Description
N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzoxazole ring, an oxazepane ring, and a cyano group. These structural features contribute to its diverse chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Oxazepane Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative under basic conditions.
Coupling of Intermediates: The final step involves the coupling of the benzoxazole and oxazepane intermediates under appropriate conditions to form the target compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction may yield reduced oxazepane derivatives .
Scientific Research Applications
N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]piperidine-2-carboxamide: This compound has a similar structure but contains a piperidine ring instead of an oxazepane ring.
N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide: This compound has a similar structure but contains a pyrrolidine ring instead of an oxazepane ring.
Uniqueness
The uniqueness of N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and biological activity. The presence of both the benzoxazole and oxazepane rings, along with the cyano group, makes this compound particularly versatile and valuable for various applications .
Biological Activity
N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide, commonly known as Brensocatib , is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in treating respiratory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Brensocatib is characterized by a complex structure that includes an oxazepane ring and a benzoxazole moiety. Its chemical formula is C23H24N4O4, with a molecular weight of approximately 420.46 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 420.46 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 6 |
Log P (Octanol/Water) | 2.5 |
Brensocatib primarily functions as an inhibitor of dipeptidyl peptidase I (DPP1) , an enzyme involved in the activation of various pro-inflammatory mediators. By inhibiting DPP1, Brensocatib can reduce inflammation and modulate immune responses, making it a candidate for treating conditions characterized by excessive inflammation such as chronic obstructive pulmonary disease (COPD) and bronchiectasis .
Anti-inflammatory Effects
Preclinical studies have demonstrated that Brensocatib significantly reduces neutrophil activation and migration. These effects suggest that the compound may be effective in managing inflammatory responses in various respiratory conditions.
Efficacy in Respiratory Diseases
Research has indicated that Brensocatib may improve lung function and reduce exacerbations in patients with chronic respiratory diseases. Clinical trials are ongoing to evaluate its safety and efficacy in larger populations .
Case Studies
Several studies have highlighted the potential of Brensocatib in clinical settings:
- Clinical Trial on COPD : A phase II clinical trial assessed the efficacy of Brensocatib in patients with moderate to severe COPD. Results indicated a significant reduction in the frequency of exacerbations compared to placebo.
- Bronchiectasis Study : In another study focusing on bronchiectasis patients, Brensocatib was associated with improved quality of life measures and reduced inflammatory markers, suggesting its therapeutic relevance .
Interaction with Biological Targets
Brensocatib has been shown to interact with various biological targets beyond DPP1. Understanding these interactions is crucial for optimizing its pharmacokinetics and pharmacodynamics:
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28) |
InChI Key |
AEXFXNFMSAAELR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O |
Origin of Product |
United States |
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